molecular formula C8H8ClN3 B187364 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 136549-13-8

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B187364
M. Wt: 181.62 g/mol
InChI Key: QGROGNQUPBOMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030304B2

Procedure details

Add 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one (20 g, 122 mmol) to 1,4-dioxane (60 mL). Stir the mixture at 22° C. for 10 min and then add N,N-diethylaniline (20.8 mL, 128 mmol). Stir for an additional 5 min and then add phosphorus oxychloride (11.7 mL, 126 mmol) over 15 min. Stir the mixture at 22° C. for 15 min, then heat to 80-85° C. over 35 min and hold the reaction at this temperature for 1.5 h. Add the cooled reaction mixture slowly to a solution of potassium phosphate dibasic (106.7 g, 612.82 mmol) in water (325 mL) cooled to 0-5° C., keeping the temperature below 5° C. during the addition. Stir the mixture at 22° C. and then add methyl-t-butyl ether (150 mL). Separate the organic layer and extract the aqueous layer with methyl-t-butyl ether (2×100 mL). Combine the organic portions, dry over sodium sulfate, filter, and evaporate the solvent. Purify by silica gel chromatography, eluting with hexanes/ethyl acetate (2/1) to provide the title compound as a yellow solid (20.7 g, 88%). ES/MS m/z (35Cl) 182 (M+1)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step Two
Quantity
11.7 mL
Type
reactant
Reaction Step Three
Quantity
106.7 g
Type
reactant
Reaction Step Four
Name
Quantity
325 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][N:4]2[C:9](=O)[CH:8]=[C:7]([CH3:11])[N:6]=[C:5]2[CH:12]=1.C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:26])=O.OP([O-])([O-])=O.[K+].[K+]>O.COC(C)(C)C.O1CCOCC1>[Cl:26][C:9]1[N:4]2[N:3]=[C:2]([CH3:1])[CH:12]=[C:5]2[N:6]=[C:7]([CH3:11])[CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC=1NN2C(=NC(=CC2=O)C)C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20.8 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
Quantity
11.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
106.7 g
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Name
Quantity
325 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 22° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir for an additional 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
Stir the mixture at 22° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heat to 80-85° C. over 35 min
Duration
35 min
CUSTOM
Type
CUSTOM
Details
the reaction at this temperature for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
Add
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C.
ADDITION
Type
ADDITION
Details
during the addition
STIRRING
Type
STIRRING
Details
Stir the mixture at 22° C.
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with methyl-t-butyl ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic portions, dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate the solvent
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (2/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC(=NC=2N1N=C(C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.